molecular formula C56H65N9O14S3 B1193655 [9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium

[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium

Cat. No. B1193655
M. Wt: 1184.365
InChI Key: PRWWSYGWKHQCBT-MOVBADFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-BC154 is a potent fluorescent α4β1/α9β1 inhibitor.

Scientific Research Applications

Synthesis and Characterization

Antimicrobial Activity

The compound and its related structures have been investigated for their antimicrobial properties. Arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Sarvaiya et al., 2019).

Reversible Thermal Isomerization

Research has also focused on the thermal behavior of related compounds, such as the reversible thermal isomerization of 3H-pyrazole into 4H-pyrazole derivatives. These studies are crucial in understanding the stability and reactivity of such compounds under different temperature conditions, which can be vital for their application in various fields, including material sciences and pharmaceuticals (Vasin et al., 2015).

Inhibitory Mechanism Studies

Some derivatives related to the compound have been prepared and evaluated as inhibitors against specific enzymes, such as caspase-3. The studies provide insights into the inhibitory mechanisms, which can be critical for the design of therapeutic agents targeting specific biological pathways (Jiang & Hansen, 2011).

properties

Product Name

[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium

Molecular Formula

C56H65N9O14S3

Molecular Weight

1184.365

IUPAC Name

(4R)-4-[4-[[[[4-[3,6-Bis(diethylamino)xanthylium-9-yl]-3-sulfophenyl]sulfonyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-1-(phenylsulfonyl)-L-prolyl-O-(1-pyrrolidinyl)-L-tyrosine acetate

InChI

InChI=1S/C54H61N9O12S3.C2H4O2/c1-5-59(6-2)38-18-23-44-49(30-38)74-50-31-39(60(7-3)8-4)19-24-45(50)52(44)46-25-22-43(32-51(46)78(71,72)73)76(67,68)55-33-37-34-62(58-57-37)40-29-48(63(35-40)77(69,70)42-14-10-9-11-15-42)53(64)56-47(54(65)66)28-36-16-20-41(21-17-36)75-61-26-12-13-27-61;1-2(3)4/h9-11,14-25,30-32,34,40,47-48,55H,5-8,12-13,26-29,33,35H2,1-4H3,(H2-,56,64,65,66,71,72,73);1H3,(H,3,4)/t40-,47+,48+;/m1./s1

InChI Key

PRWWSYGWKHQCBT-MOVBADFXSA-N

SMILES

O=C(O)[C@H](CC1=CC=C(ON2CCCC2)C=C1)NC([C@H]3N(S(=O)(C4=CC=CC=C4)=O)C[C@H](N5N=NC(CNS(=O)(C6=CC=C(C7=C8C=CC(N(CC)CC)=CC8=[O+]C9=C7C=CC(N(CC)CC)=C9)C(S(=O)(O)=O)=C6)=O)=C5)C3)=O.CC([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

R-BC154

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium
Reactant of Route 2
[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium
Reactant of Route 3
[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium
Reactant of Route 4
[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium
Reactant of Route 5
[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium

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